2,6-二甲基-4-庚基-β-D-麦芽糖吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

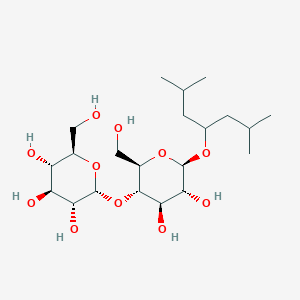

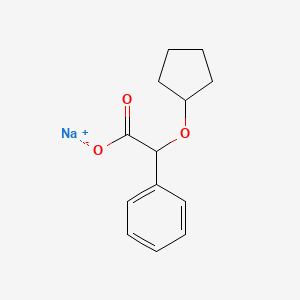

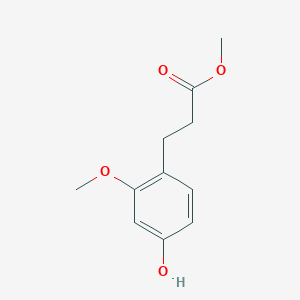

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is a compound with the molecular formula C21H40O11 . It is extensively utilized in the biomedical field and garners attention for its remarkable therapeutic potential in the treatment of diabetes . Functioning as a potent glucosidase inhibitor, this compound effectively regulates blood glucose levels and aids in the management of associated complications . Moreover, its application extends to drug delivery systems, as it exhibits the capability to enhance the targeting precision and effectiveness of diverse pharmaceutical formulations .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is represented by the molecular formula C21H40O11 . The InChI Key is RCXNRCWFTSDLDY-ZESVGKPKSA-N .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is 468.54 . Unfortunately, other physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved data.科学研究应用

生物技术

细胞特异性添加剂:该化合物用作细胞特异性添加剂,特别是在细胞间相互作用的研究中。 研究表明它可以特异性地与无脊椎动物的 DNA 结合,有助于理解遗传物质的转运和细胞通讯 .

医学

蛋白质组学研究:在医学领域,2,6-二甲基-4-庚基-β-D-麦芽糖吡喃糖苷用于蛋白质组学研究。 它的特性有助于溶解膜蛋白,这对分析复杂的蛋白质结构和功能至关重要 .

环境科学

土壤修复中的表面活性剂:作为一种基于碳水化合物的表面活性剂,该化合物可用于环境科学的土壤修复过程。 它的结构使其能够与污染物相互作用,增强从污染场地去除污染物的能力 .

农业

植物细胞研究:在农业中,该化合物作为细胞间连接剂的作用可以应用于植物细胞研究。 了解植物中的细胞间相互作用可以促进作物改良和抗病策略的进步 .

材料科学

用于材料加工的洗涤剂:2,6-二甲基-4-庚基-β-D-麦芽糖吡喃糖苷的洗涤剂特性使其在材料科学中具有价值,可用于材料的加工和纯化,尤其是在处理有机化合物时 .

食品工业

食品添加剂研究:尽管该化合物不直接用作食品添加剂,但其特性正在被研究以开发可以改善食品稳定性和保质期的新型添加剂 .

化妆品

化妆品配方:在化妆品行业,对基于碳水化合物的表面活性剂(如 2,6-二甲基-4-庚基-β-D-麦芽糖吡喃糖苷)的研究可以导致开发出对皮肤温和且环保的新产品 .

分析化学

作用机制

Target of Action

The primary target of the compound 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is the DNA of certain invertebrates . It has been shown to bind specifically to the DNA of organisms such as the fruit fly Drosophila melanogaster and the nematode Caenorhabditis elegans .

Mode of Action

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside interacts with its targets by binding to the DNA of these invertebrates .

Biochemical Pathways

Given its interaction with dna, it is likely that it affects the genetic expression pathways in the organisms it targets .

Result of Action

Given its interaction with DNA, it is likely that it affects the genetic expression of the organisms it targets . The specific effects and their implications are a topic of ongoing research .

Action Environment

It is likely that factors such as temperature, pH, and the presence of other compounds could influence its action .

生化分析

Biochemical Properties

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside plays a crucial role in biochemical reactions, particularly as a glucosidase inhibitor . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the activity of glucosidase enzymes, which are responsible for breaking down complex carbohydrates into simpler sugars . By inhibiting these enzymes, 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside helps regulate blood glucose levels and manage complications associated with diabetes .

Cellular Effects

The effects of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, by inhibiting glucosidase activity, it can alter the metabolic pathways within cells, leading to changes in energy production and storage . Additionally, it may impact gene expression related to glucose metabolism and insulin signaling .

Molecular Mechanism

At the molecular level, 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside exerts its effects through specific binding interactions with biomolecules . It binds to the active site of glucosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds in carbohydrates . This inhibition leads to a decrease in glucose production from complex carbohydrates, thereby regulating blood glucose levels . Additionally, this compound may influence other molecular pathways related to glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside can change over time. The stability and degradation of this compound are important factors to consider . It is typically stored at -20°C for long-term stability . Over time, the compound may degrade, leading to a decrease in its inhibitory activity . Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can lead to sustained regulation of blood glucose levels and potential changes in cellular function .

Dosage Effects in Animal Models

The effects of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside vary with different dosages in animal models . At lower doses, it effectively inhibits glucosidase activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes . Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibitory effect on glucosidase enzymes .

Metabolic Pathways

2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is involved in metabolic pathways related to carbohydrate metabolism . It interacts with glucosidase enzymes, inhibiting their activity and thereby affecting the breakdown of complex carbohydrates . This inhibition can lead to changes in metabolic flux and metabolite levels, particularly glucose . Additionally, this compound may interact with other enzymes and cofactors involved in glucose metabolism and insulin signaling .

Transport and Distribution

Within cells and tissues, 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its inhibitory activity and overall effectiveness in regulating glucose metabolism .

Subcellular Localization

The subcellular localization of 2,6-Dimethyl-4-heptyl-b-D-maltopyranoside is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on glucosidase enzymes and influence other cellular processes related to glucose metabolism .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2,6-dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O11/c1-9(2)5-11(6-10(3)4)29-20-18(28)16(26)19(13(8-23)31-20)32-21-17(27)15(25)14(24)12(7-22)30-21/h9-28H,5-8H2,1-4H3/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXNRCWFTSDLDY-ZESVGKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(CC(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)

![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)

![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)

![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)